Drosulfakinin is derived from the dsk gene located in the Drosophila genome. It belongs to the class of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. These peptides are crucial for modulating a wide range of biological functions, including feeding, pain perception, and reproductive behaviors in both invertebrates and vertebrates.
The synthesis of Drosulfakinin 1 involves several steps:
The characterization of the synthetic peptide has been confirmed through mass spectrometry and amino acid analysis, ensuring that its structure aligns with the expected sequence derived from the dsk gene .
Drosulfakinin 1 has a specific amino acid sequence that contributes to its biological activity. The sequence for Drosulfakinin-I is:
Drosulfakinin participates in several biochemical reactions primarily involving receptor activation:
The mechanism by which Drosulfakinin exerts its effects involves binding to its specific receptors on target neurons. This binding initiates a signaling cascade that alters neuronal excitability and behavior:
Drosulfakinin has several scientific applications, particularly in neurobiology:
The Drosulfakinin (Dsk) gene resides at cytogenetic position 81F6 on chromosome 3R (3R:4,189,692-4,190,260) in Drosophila melanogaster [5]. This protein-coding gene spans 568 base pairs and generates a single exon transcript encoding a prepropeptide precursor. The precursor undergoes proteolytic cleavage to yield multiple biologically active peptides, including Drosulfakinin 1 (DSK-I). Comparative genomic analyses reveal orthologs of Dsk across insect taxa, including Calliphora vomitoria (blowfly) and Gryllus bimaculatus (cricket), indicating deep evolutionary conservation within invertebrates [1] [7]. The Dsk promoter region contains regulatory elements responsive to physiological stressors and social experience, enabling context-dependent expression modulation [6]. Structural conservation extends to the organization of functional domains within the precursor protein, particularly the C-terminal regions encoding sulfakinin peptides critical for receptor interaction.
Table 1: Genomic Features of the Drosulfakinin (Dsk) Gene
Feature | Details | Source |
---|---|---|
Cytogenetic Location | 3R:81F6 | FlyBase [5] |
Genomic Coordinates (Rel6) | chr3R:4,189,692-4,190,260 | NCBI Gene [5] |
Transcript Structure | Single exon | FlyBase [5] |
Precursor Protein | 114 amino acids (predicted) | Nichols et al. (1988) [1] |
Orthologs | Calliphora vomitoria, Gryllus bimaculatus | Veenstra (1989), Meyering-Vos & Müller (2007) [7] |
The Dsk-derived prepropeptide undergoes tissue-specific proteolytic processing to generate two primary sulfated isoforms: Drosulfakinin I (DSK-I) and Drosulfakinin II (DSK-II) [1] [3]. DSK-I corresponds to the sequence Phe-Asp-Asp-Tyr-Gly-His-Met-Arg-Phe-Gly (FDDYGHMRFG), representing amino acids 71-80 of the precursor. DSK-II (Gly-Gly-Asp-Asp-Gln-Phe-Asp-Asp-Tyr-Gly-His-Met-Arg-Phe-Gly; GGDDOFDDYGHMRFG) encompasses amino acids 63-77 and includes the entire DSK-I sequence with an N-terminal extension [1] [3]. A third peptide, DSK-0 (Asn-Gln-Lys-Thr-Met-Ser-Phe-Gly; NQKTMSFG), is generated from the N-terminal region but lacks homology to cholecystokinin and exhibits distinct functions [1] [6]. DSK-I and DSK-II share the vertebrate cholecystokinin C-terminal pentapeptide motif (-YGHMRFamide), critical for biological activity and receptor binding specificity [1] [9]. Functional diversification arises from their differential receptor affinity: DSK-I preferentially activates CCKLR-17D1 (DSK-R1), while DSK-II exhibits dual specificity for both CCKLR-17D1 and CCKLR-17D2 (DSK-R2) receptors [9] [10].
Table 2: Drosulfakinin Peptide Isoforms and Characteristics
Peptide | Amino Acid Sequence | Position in Precursor | Homology Domain | Primary Receptor Affinity |
---|---|---|---|---|
DSK-I | FDDYGHMRFG | 71-80 | C-terminal CCK-like | CCKLR-17D1 (DSK-R1) |
DSK-II | GGDDOFDDYGHMRFG | 63-77 | C-terminal CCK-like | CCKLR-17D1 and CCKLR-17D2 |
DSK-0 | NQKTMSFG | 54-61 | Non-CCK-like | Unknown |
Drosulfakinin 1 biosynthesis requires stringent post-translational modifications for bioactivity. Following translation, the precursor undergoes endoproteolytic cleavage at dibasic residues (Arg-Arg, Lys-Arg) by prohormone convertases, liberating DSK-0, DSK-I, and DSK-II peptides [1] [3]. Subsequent modifications include:
These modifications occur within specific neuronal subpopulations. Immunohistochemical studies localize sulfated and amidated DSK-I to eight neurons in the larval central nervous system, primarily medial neurosecretory cells projecting into the brain and ventral ganglion [3] [5]. The strict spatial and temporal regulation of these modifications ensures precise control over DSK signaling.
Drosulfakinin 1 represents the functional and structural ortholog of vertebrate cholecystokinin (CCK) and gastrin peptides. Key comparative features include:
Table 3: Comparative Features of Drosulfakinin I and Vertebrate Cholecystokinin (CCK-8)
Feature | Drosulfakinin I (DSK-I) | Vertebrate Cholecystokinin (CCK-8) | Functional Implication |
---|---|---|---|
Active Sequence | FDDY*GHMRF-NH₂ | DY*MGWMDF-NH₂ | Conserved receptor-binding core |
Critical PTM | Tyr⁴ Sulfation | Tyr² Sulfation | Essential for high-affinity receptor binding |
Primary Receptor | CCKLR-17D1 (DSK-R1) | CCK₁R / CCK₂R | Conserved GPCR signaling (Gαq/PLC/Ca²⁺) |
Satiety Regulation | Inhibits food intake in larvae and adults | Promotes satiety in mammals | Conserved anorexigenic role |
Social Behavior Role | Encodes early-life social memory; influences social clustering | Modulates social anxiety and social memory in mammals | Conserved neuromodulation of social circuits |
Aggression Link | Transgenic overexpression increases aggression | Infusion potentiates aggression/panic in humans and cats | Conserved pro-aggressive effects under stress |
This deep conservation underscores Drosulfakinin 1 as a critical model for understanding the evolution and function of cholecystokininergic signaling in regulating complex behaviors across phyla [2] [6] [9].
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